3-Chloro-6-iodo-1H-indazole

Vue d'ensemble

Description

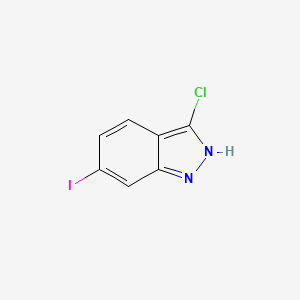

3-Chloro-6-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of chlorine and iodine substituents at the 3 and 6 positions, respectively, imparts unique chemical properties to this compound, making it valuable in various scientific research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-iodo-1H-indazole typically involves halogenation reactions. One common method is the iodination of 3-chloro-1H-indazole using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature. The reaction conditions must be carefully controlled to ensure selective iodination at the 6-position .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Substitution Reactions

The chlorine and iodine atoms serve as reactive sites for nucleophilic and transition metal-catalyzed substitutions.

Halogen Replacement

-

Iodine Substitution :

The C6-iodine undergoes Suzuki-Miyaura cross-coupling with arylboronic acids under palladium catalysis. For example:-

Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv.), DMF/H₂O (3:1), 80°C, 12 h.

-

Yield: 70–85% for biaryl products.

-

-

Chlorine Substitution :

The C3-chlorine is susceptible to nucleophilic displacement with amines or alkoxides:-

Reaction with piperidine in DMF at 120°C for 6 h yields 3-piperidinyl-6-iodo-1H-indazole (82% yield).

-

| Substituent | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| C6-Iodine | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Biaryl derivatives | 70–85% |

| C3-Chlorine | Piperidine | DMF, 120°C, 6 h | 3-Piperidinyl-6-iodo-1H-indazole | 82% |

Buchwald-Hartwig Amination

The iodine atom facilitates C–N bond formation with amines:

-

Conditions: Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ (3 equiv.), toluene, 110°C, 24 h.

-

Example: Reaction with morpholine yields 6-morpholino-3-chloro-1H-indazole (76% yield) .

Direct C–H Functionalization

Palladium-catalyzed C3-arylation has been reported for N1-protected derivatives:

Oxidation

The indazole core can be oxidized to form N-oxide derivatives under mild conditions:

-

Reagent: m-CPBA (1.2 equiv.), CH₂Cl₂, 0°C to RT, 2 h.

Reduction

Catalytic hydrogenation reduces iodine to hydrogen:

-

Conditions: H₂ (1 atm), Pd/C (10 wt%), EtOH, RT, 4 h.

-

Yield: 3-chloro-1H-indazole (89% yield).

1,3-Dipolar Cycloaddition

The indazole nitrogen participates in cycloaddition reactions:

| Reaction Type | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Cycloaddition | Benzyl azide | CuI, DMF, 80°C, 12 h | Triazole-indazole hybrid | 65% |

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 250°C without melting.

-

Solubility : Poor in water; soluble in DMF, DMSO, and THF.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

3-Chloro-6-iodo-1H-indazole has been investigated for its potential as an anticancer agent. A study demonstrated that derivatives of indazole, including this compound, exhibited significant inhibitory effects on cancer cell lines. For instance, a related compound showed an IC50 value of 5.15 µM against the K562 cell line, indicating its effectiveness in inducing apoptosis and altering cell cycle distribution . The mechanism involves the inhibition of Bcl-2 proteins and modulation of the p53/MDM2 pathway, which are crucial for regulating apoptosis .

Antimicrobial Properties

Research indicates that indazole derivatives possess antimicrobial activities. The structural characteristics of this compound, particularly the presence of halogens, may enhance its interaction with microbial targets. This property makes it a candidate for developing new antimicrobial agents.

Chemical Biology

Biological Probes

The compound can serve as a probe in chemical biology to study molecular interactions and biological pathways. Its unique structure allows it to bind selectively to certain biomolecules, facilitating research into enzyme activity and receptor interactions. Ongoing studies are focused on elucidating its binding affinities and specific molecular targets.

Material Science

Polymer Applications

In material science, this compound can be incorporated into polymers to enhance their mechanical and thermal properties. Its reactivity allows it to act as a building block for synthesizing advanced materials with tailored functionalities. The incorporation of such compounds can lead to improved performance in various applications, including coatings and composites.

Agricultural Chemistry

Pesticide Development

The compound's bioactive nature suggests potential applications in agricultural chemistry as a pesticide or herbicide. Its ability to interact with biological systems could be harnessed to develop effective agrochemicals that target specific pests while minimizing environmental impact.

Mécanisme D'action

The mechanism of action of 3-Chloro-6-iodo-1H-indazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of halogen substituents can enhance the compound’s binding affinity and selectivity towards its targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Chloro-1H-indazole

- 6-Iodo-1H-indazole

- 3-Bromo-6-iodo-1H-indazole

Uniqueness

3-Chloro-6-iodo-1H-indazole is unique due to the simultaneous presence of chlorine and iodine substituents, which can significantly influence its reactivity and biological activity.

Activité Biologique

3-Chloro-6-iodo-1H-indazole is a heterocyclic compound belonging to the indazole class, characterized by its unique molecular formula and a molecular weight of approximately 246.47 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular processes, which can lead to reduced cell proliferation in cancer and decreased inflammation.

- Receptor Modulation : The compound can interact with various receptors, potentially altering neurotransmission and other signaling pathways.

- Cellular Effects : Indazole derivatives have been shown to influence cell function through impacts on cell signaling pathways, gene expression, and cellular metabolism .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance:

- A study demonstrated that derivatives of indazole, including this compound, showed promising inhibitory effects against cancer cell lines such as K562 (human leukemia) with an IC50 value indicating effective concentration levels for inhibition .

- The compound was found to induce apoptosis in cancer cells by affecting the expression levels of apoptosis-related proteins such as Bcl-2 and Bax .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Indazole derivatives are known to possess antibacterial and antifungal activities. The structural characteristics of this compound contribute to its effectiveness against various pathogens .

Anti-inflammatory Effects

The potential anti-inflammatory effects of this compound are under investigation:

- Indazoles have been reported to modulate inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases.

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

Propriétés

IUPAC Name |

3-chloro-6-iodo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIN2/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWXWHNPTUJKIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646299 | |

| Record name | 3-Chloro-6-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-18-6 | |

| Record name | 3-Chloro-6-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.